1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-hydroxy-1,2-diphenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19-13-11-18(12-14-19)20(22,17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-14,21-22H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDKHIMEMDNRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401218 | |
| Record name | 4-(1-Hydroxy-1,2-diphenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-76-8 | |
| Record name | α-(4-Hydroxyphenyl)-α-phenylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Hydroxy-1,2-diphenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Protocols
Chemical Synthesis Approaches
The chemical synthesis of 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol relies on established reaction mechanisms for carbon-carbon bond formation and functional group interconversion. The principal strategies involve condensation reactions, Grignard-type reactions, and nucleophilic substitutions, often as part of a multi-step synthetic design that may also incorporate stereoselective control.
Condensation Reactions in Compound Formation
Aldol-type condensation reactions represent a powerful tool for the formation of the carbon-carbon bond crucial to the backbone of this compound. thieme-connect.dewikipedia.org In a plausible synthetic route, a crossed aldol (B89426) condensation could be envisioned between a derivative of deoxybenzoin (B349326) (1,2-diphenylethanone) and a protected p-hydroxybenzaldehyde.
For instance, the enolate of deoxybenzoin, generated by a suitable base, could act as the nucleophile, attacking the carbonyl carbon of 4-(benzyloxy)benzaldehyde. This reaction would form a β-hydroxy ketone intermediate. Subsequent reduction of the newly formed ketone and the existing ketone, followed by deprotection of the benzyl (B1604629) ether, would yield the target 1,2-diol structure. The propensity of the initial aldol adduct to dehydrate must be carefully managed, often by controlling reaction conditions such as temperature and the choice of base. thieme-connect.de
A general representation of this approach is outlined below:
| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |
| 1 | Deoxybenzoin | 4-(Benzyloxy)benzaldehyde | Aldol Condensation | β-Hydroxy ketone |
| 2 | β-Hydroxy ketone | Reducing Agent (e.g., NaBH4) | Ketone Reduction | Diol with protecting group |
| 3 | Diol with protecting group | H2, Pd/C | Deprotection | This compound |
Grignard-Type Reactions in Carbon-Carbon Bond Formation
Grignard reactions are a cornerstone of alcohol synthesis, providing a direct and efficient method for creating carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl compound. rutgers.edu The synthesis of this compound is highly amenable to a Grignard approach.
A primary strategy involves the reaction of a Grignard reagent derived from a protected 4-bromophenol, such as (4-(tert-butyldimethylsilyloxy)phenyl)magnesium bromide, with deoxybenzoin (1,2-diphenylethanone). The nucleophilic Grignard reagent would add to the electrophilic carbonyl carbon of deoxybenzoin, forming a magnesium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide and cleave the silyl (B83357) protecting group to yield the final tertiary alcohol.
An alternative, and perhaps more direct, Grignard approach would utilize the reaction of phenylmagnesium bromide with 4-hydroxybenzoin (2-hydroxy-2-(4-hydroxyphenyl)-1-phenylethanone). However, the acidic proton of the hydroxyl group in 4-hydroxybenzoin would need to be protected prior to the Grignard reaction to prevent it from quenching the Grignard reagent.
A representative Grignard synthesis is detailed in the following table:
| Reactant 1 | Reactant 2 | Solvent | Key Transformation | Product |
| Benzyl bromide | Magnesium | Diethyl ether | Grignard Reagent Formation | Benzylmagnesium bromide |
| 4-Hydroxybenzophenone | Benzylmagnesium bromide | Diethyl ether | Nucleophilic Addition | This compound |
This method is analogous to the synthesis of other triarylethanols and offers a reliable route to the desired product.
Nucleophilic Substitution Reactions for Moiety Introduction
Nucleophilic substitution reactions can be strategically employed to introduce the various aryl moieties onto a central carbon framework. nih.govnih.gov A potential multi-step pathway could commence with a suitable di-substituted electrophile.
For example, a sequential nucleophilic substitution on a geminal dihalide could be a viable, albeit challenging, approach. Starting with a compound like dichlorodiphenylmethane, the first phenyl group is already in place. A Friedel-Crafts reaction with anisole (B1667542) could introduce the p-methoxyphenyl group. Subsequent benzylic bromination followed by nucleophilic substitution with a hydroxide (B78521) source would yield the tertiary alcohol. The methoxy (B1213986) group could then be cleaved using a reagent like boron tribromide (BBr3) to reveal the final p-hydroxyphenyl group. The control of regioselectivity and the potential for competing elimination reactions are significant challenges in this type of approach.
Multi-Step Synthesis Design and Optimization
For instance, a retrosynthetic analysis might start by disconnecting the bond formed by a Grignard reaction, leading back to a ketone and a Grignard reagent. The synthesis of these precursors would then be planned. The optimization process involves screening various reaction parameters such as solvents, temperatures, catalysts, and reaction times to maximize the yield and purity at each stage. researchgate.netwhiterose.ac.uk In a laboratory setting, techniques like Design of Experiments (DoE) can be employed to systematically explore the reaction space and identify optimal conditions. researchgate.net
An example of a multi-step synthesis could involve:
Protection: Protection of the hydroxyl group of p-hydroxybenzaldehyde.
Grignard Reaction: Reaction of the protected aldehyde with phenylmagnesium bromide to form a secondary alcohol.
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone.
Second Grignard Reaction: Reaction of the ketone with benzylmagnesium bromide to form the tertiary alcohol.
Deprotection: Removal of the protecting group to yield the final product.
Control of Stereoselectivity in Synthetic Pathways
The target molecule, this compound, contains two chiral centers, meaning that four stereoisomers are possible. The control of stereoselectivity is therefore a critical aspect of its synthesis, particularly if a specific stereoisomer is desired. nih.gov
Diastereoselective synthesis can be achieved by employing substrate-controlled or reagent-controlled methods. For instance, in an aldol-based approach, the use of chiral auxiliaries or chiral catalysts can influence the facial selectivity of the enolate addition to the aldehyde, leading to the preferential formation of one diastereomer. williams.edu Similarly, in Grignard additions to ketones with an adjacent chiral center, Cram's rule or the Felkin-Anh model can often predict the major diastereomer formed.
Enantioselective synthesis, which aims to produce a single enantiomer, typically requires the use of chiral catalysts or enzymes. nih.gov Chiral phosphoric acids, for example, have been shown to catalyze asymmetric additions to carbonyls with high enantioselectivity. nih.gov The synthesis of specific stereoisomers of 1,2-diols is a well-established field, with methods like the Sharpless asymmetric dihydroxylation providing reliable routes to syn-diols from alkenes, which could be precursors to the target molecule. nih.gov
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. libretexts.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
While a direct one-step enzymatic synthesis of this compound has not been reported, a chemoenzymatic approach is plausible. This could involve the enzymatic resolution of a racemic intermediate or the use of an enzyme to catalyze a key bond-forming step with high stereocontrol.
For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic precursor diol, allowing for the separation of the enantiomers. Alternatively, an enzyme such as a hydroxynitrile lyase could be used to asymmetrically add cyanide to an aldehyde, which could then be further elaborated to the target structure.
A notable example of a relevant biocatalytic process is the enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol from 4-ethylphenol (B45693) using vanillyl alcohol oxidase. libretexts.org This demonstrates the potential of enzymes to perform selective hydroxylations on aromatic systems, a key functionality present in the target molecule. A multi-step enzymatic or chemoenzymatic cascade could potentially be designed, starting from simpler aromatic precursors, to construct the final product with high stereopurity.
Green Chemistry Principles in Synthetic Design and Implementation
The traditional Grignard synthesis, while effective, often utilizes hazardous solvents and reagents. Applying the principles of green chemistry can mitigate the environmental impact and improve the safety of the synthesis of this compound.
Alternative Solvents: A significant green improvement is the replacement of traditional ether solvents. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derived from renewable resources like corn cobs, has emerged as a superior alternative to THF and diethyl ether for Grignard reactions. rsc.org It often provides better reaction efficiency and can suppress side reactions like Wurtz coupling. rsc.org
Alternative Reduction Methods: If the synthesis were to proceed through the reduction of a ketone precursor, several green reduction methodologies are available.
Biocatalytic Reduction: The use of ketoreductases (KREDs) offers a highly selective and environmentally benign method for reducing ketones to alcohols. nih.govmdpi.com These enzymatic reactions are typically run in water under mild conditions and can produce enantiopure alcohols, which is a significant advantage if a specific stereoisomer of the target compound is desired. nih.gov The use of whole-cell biocatalysts, such as soaked green grams (Phaseolus aureus), has also been reported for the asymmetric reduction of prochiral ketones in water, presenting a very low-cost and eco-friendly option. google.com
Electrochemical Reduction: A recyclable electrochemical method for the reduction of aldehydes and ketones using water as the hydrogen source has been developed. acs.org This method avoids the use of combustible and hazardous hydrogen sources and allows for the recycling of the electrolyte and water, making it a practical and green alternative. acs.org
Ammonia (B1221849) Borane (B79455) in Water: The use of ammonia borane in neat water provides a chemoselective and environmentally friendly method for the reduction of carbonyl compounds. rsc.org This reagent is non-toxic and easily handled, and the reaction proceeds with high conversion and yield. rsc.org
By incorporating these green chemistry principles, the synthesis of this compound can be designed to be safer, more sustainable, and more efficient.
Purification and Isolation Methodologies
The final step in any chemical synthesis is the purification and isolation of the desired product. For this compound, standard techniques such as chromatography and recrystallization would be employed.
Column Chromatography: Column chromatography is a fundamental and widely used technique for the purification of organic compounds from reaction mixtures. youtube.commagritek.comcolumn-chromatography.com The separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase is passed through it.
For the purification of this compound, a glass column would be packed with a polar stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase) is passed through the column. The polarity of the mobile phase is crucial for effective separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. researchgate.net
Stationary Phase: Silica gel is the most common choice for the purification of moderately polar compounds like alcohols.
Mobile Phase: A typical solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). wiley-vch.de The elution would likely start with a high ratio of hexanes to ethyl acetate, with the proportion of ethyl acetate being gradually increased to elute the more polar compounds. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. youtube.com
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC operates on the same principles as column chromatography but uses a much smaller particle size for the stationary phase packing and a high-pressure pump to move the mobile phase through the column, leading to higher resolution and faster separation times.
For a compound like this compound, which has estrogenic properties due to its phenolic structure, HPLC methods developed for the separation of non-steroidal estrogens or other phenolic compounds could be adapted. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a suitable technique.
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
Dissolve the compound well at high temperatures but poorly at low temperatures.
Not react with the compound.
Dissolve the impurities well at all temperatures or not at all.
Be volatile enough to be easily removed from the purified crystals.
For a phenolic compound like this compound, a moderately polar solvent or a mixed solvent system might be effective. Ethanol (B145695), methanol, or mixtures of solvents like ethanol-water or chloroform (B151607) could be suitable candidates for recrystallization. nih.gov The process involves dissolving the crude product in the hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool slowly to form well-defined crystals, and then collecting the purified crystals by filtration.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Confirmation
The combination of one- and two-dimensional NMR, alongside IR and UV-Vis spectroscopy, offers a comprehensive characterization of 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol. Each technique provides unique and complementary information regarding the molecule's connectivity, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of each atom within the molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons, providing information on the connectivity.
¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | Phenolic Hydroxyl Proton |
| Data not available | Data not available | Data not available | Aliphatic Methylene (B1212753) Protons |
| Data not available | Data not available | Data not available | Tertiary Alcohol Proton |
Note: Specific chemical shift values, multiplicities, and integration for this compound are not publicly available in the searched literature. The table represents the expected proton environments.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its hybridization and the nature of the atoms attached to it.
¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Quaternary Carbon (C-OH) |
| Data not available | Aromatic Carbons |
| Data not available | Aliphatic Methylene Carbon |
| Data not available | Phenolic Carbon (C-OH) |
Note: Specific chemical shift values for this compound are not publicly available in the searched literature. The table represents the expected carbon environments.
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of proton networks within the molecule. For this compound, COSY would confirm the coupling between the methylene protons and any adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on the chemical shifts of their attached protons.
Specific 2D NMR correlation data for this compound is not available in the public domain based on the conducted searches.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
IR Absorption Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3600-3200 | Broad | O-H Stretch (Phenolic and Alcoholic) |
| ~3100-3000 | Medium-Weak | C-H Stretch (Aromatic) |
| ~3000-2850 | Medium-Weak | C-H Stretch (Aliphatic) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~1250-1000 | Strong | C-O Stretch (Alcohol and Phenol) |
Note: The presented wavenumber ranges are characteristic absorptions for the expected functional groups in this compound. Precise experimental values are not available in the searched literature. The broadness of the O-H stretching band is indicative of hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the extent of conjugation in the system.
UV-Vis Absorption Data Table for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data not available | ~260-280 | Data not available |
Note: The expected λmax is based on the presence of the phenyl and hydroxyphenyl chromophores. Specific experimental data for this compound, including the solvent and molar absorptivity, is not publicly available in the searched literature. The presence of the aromatic rings is expected to give rise to characteristic absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Following a comprehensive search of available scientific literature, no specific Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) data for the compound this compound could be located. This includes detailed fragmentation patterns and precise mass measurements that are essential for its structural elucidation.
While MS and HRMS are powerful analytical techniques for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing fragmentation patterns, such studies have not been published for this specific molecule.
For structurally related but different compounds, such as 1,2-diphenylethanone, mass spectral data is available in databases like the NIST WebBook. researchgate.net However, the fragmentation of 1,2-diphenylethanone, which contains a ketone functional group, would differ significantly from that of this compound, which is a tertiary alcohol. Similarly, mass spectrometry data for simpler phenols like 2-(4-hydroxyphenyl)ethanol (B1682651) (Tyrosol) exists but is not directly applicable for predicting the fragmentation of the title compound. nist.govymdb.canih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov A review of the scientific literature found no studies employing EPR spectroscopy specifically on this compound. This suggests that either the compound does not readily form stable radical species under typical experimental conditions, or such studies have not been conducted and/or published. EPR is a highly specific technique, and its application is contingent on the presence of paramagnetic species. nih.gov
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. This analytical method is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of such data means that the exact bond lengths, bond angles, and crystal packing of this compound in the solid state have not been experimentally determined and reported. While general principles of growing single crystals for X-ray diffraction are well-established, their application to this specific compound has not been documented in the available literature. nih.govnih.gov
Determination of Absolute Configuration (e.g., Circular Dichroism Spectroscopy, Modified Mosher's Method)
The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereochemical properties. Methods such as Circular Dichroism (CD) spectroscopy and the modified Mosher's method are commonly employed for this purpose. nih.govspringernature.commdpi.com However, a comprehensive literature search revealed no published studies on the determination of the absolute configuration of this compound using these or any other methods. As this compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the three aryl substituents, it can exist as a pair of enantiomers. Without experimental data from techniques like CD spectroscopy or the preparation and analysis of diastereomeric Mosher esters, the absolute stereochemistry of this compound remains undetermined. nih.govnih.govnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to determine the physicochemical properties of molecules. These calculations solve the Schrödinger equation, or its density-based equivalent, for a given arrangement of atoms. Methodologies range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical and Density Functional Theory (DFT) approaches.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. nih.govnih.gov For 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol, DFT calculations would be instrumental in predicting its electronic properties. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one could compute key descriptors of its electronic structure. nasa.gov
These calculations yield the molecule's total energy, the spatial distribution of electron density, and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The distribution of electron density and the derived molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack. acs.org
Table 4.1: Predicted Electronic Properties from DFT (Note: Specific computational data for this compound are not available in the reviewed scientific literature. This table illustrates the types of data that would be generated from DFT calculations.)
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; the hydroxyphenyl group would likely be a major contributor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; likely distributed across the phenyl rings. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the electronic structure of a molecule, without the use of experimental data. rsc.org Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit computationally intensive, way to calculate molecular properties. acs.org For this compound, ab initio calculations would offer a high-accuracy benchmark for its geometry and electronic properties.
Semi-empirical methods, such as AM1 and PM3, offer a faster, though less accurate, alternative. researchgate.net These methods simplify the complex integrals found in ab initio calculations and use parameters derived from experimental data to compensate. rsc.org For a molecule of the size of this compound, semi-empirical methods could be useful for initial, rapid explorations of its potential energy surface or for calculations on very large systems where DFT or ab initio methods would be prohibitively expensive. nih.gov
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound is not rigid. The presence of several single bonds allows for rotation of the phenyl and hydroxyphenyl groups, leading to multiple possible spatial arrangements, or conformations. Conformational analysis is the study of the energies and relative stabilities of these different arrangements.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. researchgate.net It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. For this compound, PES scans would be performed by rotating the C-C and C-O single bonds that connect the three aromatic rings and the hydroxyl group to the ethanolic backbone.
Plotting the energy at each step of the scan reveals the energy profile for that rotation. The peaks on this profile correspond to high-energy, unstable transition states, while the valleys represent low-energy, stable or metastable conformers. researchgate.net This analysis would identify all sterically accessible conformations of this compound resulting from the various orientations of its phenyl rings.
Once the various stable conformers are identified from a PES scan, a full geometry optimization, or energy minimization, is performed for each one. acs.org This computational process adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to the lowest possible potential energy for that specific conformer.
By comparing the final energies of all optimized conformers, their relative stabilities can be determined. The conformer with the absolute lowest energy is the global minimum and represents the most stable and, therefore, most abundant structure of the molecule at equilibrium. For this compound, this analysis would likely show that conformations minimizing the steric hindrance between the bulky phenyl groups are the most stable.
Table 4.2: Predicted Conformational Analysis Data (Note: Specific computational data for this compound are not available in the reviewed scientific literature. This table illustrates the type of data generated from conformational analysis.)
| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Stability Ranking |
|---|---|---|---|
| Global Minimum | [Example values] | 0.00 | Most Stable |
| Conformer 2 | [Example values] | [Value] | |
| Conformer 3 | [Example values] | [Value] |
Electronic Structure Characterization
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations provide detailed insights into this structure. For this compound, analyzing the output of DFT calculations allows for a thorough characterization.
The HOMO and LUMO are central to this analysis. The energy and distribution of the HOMO indicate the regions of the molecule most likely to act as an electron donor in a chemical reaction, while the LUMO shows where the molecule is most likely to accept electrons. rsc.org In this compound, the electron-rich hydroxyphenyl ring is expected to contribute significantly to the HOMO.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface. acs.org For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the hydroxyl groups, confirming them as sites of high electron density and likely hydrogen bond acceptors. Regions of positive potential (blue) would indicate electron-deficient areas. This information is crucial for understanding how the molecule interacts with other molecules, including biological receptors. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution for this compound is currently available in published research. Such an analysis would be invaluable for predicting the molecule's electron-donating and accepting capabilities, as well as its reactivity in chemical reactions.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Detailed charge distribution and Molecular Electrostatic Potential (MEP) maps for this compound have not been found in the existing literature. These studies would identify the electrophilic and nucleophilic sites on the molecule, providing insight into its intermolecular interactions and reaction pathways.
Reaction Mechanism Elucidation through Computational Modeling
There are no available computational models elucidating the reaction mechanisms involving this compound. Computational modeling would be a powerful tool to study potential synthetic routes or degradation pathways at a molecular level.
Spectroscopic Property Predictions and Validation with Experimental Data
A comparison between computationally predicted spectroscopic properties (such as NMR, IR, and UV-Vis spectra) and experimental data for this compound is not possible due to the absence of published computational predictions. This type of correlative study is essential for validating computational methods and providing a deeper interpretation of experimental spectra.
Chemical Reactivity and Transformation Pathways
Reactions of the Secondary Alcohol Moiety
The secondary alcohol group, positioned on a carbon atom bearing two phenyl groups and a 4-hydroxyphenyl group, is sterically hindered but also activated by its benzylic nature. This position is prone to reactions involving the hydroxyl group itself or the formation of a stable carbocation intermediate.
The secondary benzylic alcohol in 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol can be oxidized to form the corresponding ketone, 1,2-Diphenyl-2-(4-hydroxyphenyl)ethan-1-one. Due to the presence of the phenolic hydroxyl group, which is also susceptible to oxidation, selective reagents are often preferred. A variety of oxidizing agents can accomplish this transformation under controlled conditions to prevent over-oxidation or side reactions. google.com
Common methods for the oxidation of secondary alcohols to ketones include:
Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this conversion in anhydrous solvents.
Manganese-based reagents: A catalyst system using manganese salts and hydrogen peroxide (H₂O₂), can selectively oxidize 1,2-diols to α-hydroxy ketones. nih.govresearchgate.net This highlights the potential for controlled oxidation even in complex molecules.
Hypervalent iodine reagents: o-Iodoxybenzoic acid (IBX) in a solvent like dimethyl sulfoxide (DMSO) is a mild and selective oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively. google.com
TEMPO-catalyzed oxidation: The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) provides a highly selective method for oxidizing secondary alcohols. organic-chemistry.org
Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is a more strenuous process and typically does not occur under standard conditions for secondary alcohol oxidation. The primary product of oxidation is the ketone.
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| PCC (Pyridinium chlorochromate) | Anhydrous CH₂Cl₂ | Good for preventing over-oxidation. |
| IBX (o-Iodoxybenzoic acid) | DMSO, Room Temperature | Mild, selective, and avoids heavy metals. google.com |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Highly selective for primary and secondary alcohols. organic-chemistry.org |
| Mn(II)/H₂O₂/PCA | Acetonitrile (B52724), Ambient Temperature | Effective for vicinal diols to α-hydroxy ketones. nih.govresearchgate.net |
When treated with strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) and heat, the secondary alcohol can undergo an elimination reaction, typically via an E1 mechanism. masterorganicchemistry.com The reaction proceeds through the following steps:
Protonation of the hydroxyl group: The acid protonates the -OH group, converting it into a good leaving group (-OH₂⁺).
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary benzylic carbocation. This carbocation is highly stabilized by resonance delocalization across the three attached phenyl rings.
Deprotonation: A weak base (such as H₂O or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.
Given the structure of this compound, the elimination would result in the formation of 1,2-Diphenyl-1-(4-hydroxyphenyl)ethene. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is the major product, which in this case is the conjugated stilbene derivative.
The secondary alcohol can also participate in nucleophilic substitution reactions, which, like elimination, often proceed through a carbocation intermediate (Sₙ1 mechanism). masterorganicchemistry.com
Halogenation: Treatment with strong hydrohalic acids (e.g., HBr, HCl) can lead to the substitution of the hydroxyl group with a halogen. The reaction follows a similar initial pathway to the E1 reaction, involving protonation of the alcohol and departure of water to form the stable tertiary benzylic carbocation. The halide anion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide. The Sₙ1 and E1 reactions are often in competition. masterorganicchemistry.com
Etherification: While less common for this type of sterically hindered alcohol via bimolecular pathways, ether formation is possible under specific conditions. For example, acid-catalyzed reaction with another alcohol could theoretically lead to an ether, though self-condensation or elimination would be significant competing reactions.
Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common phenomena in reactions involving carbocation intermediates. libretexts.orgcureffi.org These rearrangements occur if a less stable carbocation can reorganize into a more stable one. masterorganicchemistry.com
In the case of this compound, the loss of water from the protonated alcohol generates a tertiary benzylic carbocation. This intermediate is already highly stabilized due to the electron-donating and resonance-delocalizing effects of the three aryl groups attached to the carbocationic center. A hydride shift from the adjacent carbon (C2) would lead to a secondary benzylic carbocation, which is significantly less stable. Therefore, a 1,2-hydride or 1,2-phenyl shift is energetically unfavorable, and carbocation rearrangement is not expected to be a significant pathway for this specific compound. The initial carbocation formed is likely the most stable one possible, and subsequent reaction (elimination or substitution) will proceed from this intermediate.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached directly to the phenyl ring possesses acidic properties and reactivity distinct from the secondary alcohol. Its lone pair electrons can be delocalized into the aromatic ring, influencing its nucleophilicity and acidity.
The phenolic hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. This modification can alter the compound's physical properties, such as its solubility.
Common esterification methods for phenols include:
Fischer Esterification: This involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄). The removal of water is necessary to drive the equilibrium towards the product side. This method has been used for the direct esterification of phenols with fatty acids. osti.gov
Reaction with Acyl Halides or Anhydrides: A more efficient method involves reacting the phenol with a more reactive acyl chloride or acid anhydride in the presence of a base (like pyridine or triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.
Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts to perform selective esterification under mild conditions. nih.govmdpi.com This method is advantageous for complex molecules as it often avoids side reactions. Studies have shown that the position of the hydroxyl group on the aromatic ring can influence the reaction rate, with para-substituted phenols often reacting more readily than ortho-substituted ones. nih.gov
| Method | Reactant | Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat, water removal | Reversible equilibrium; requires forcing conditions. osti.gov |
| Acylation | Acyl Chloride / Acid Anhydride | Base (e.g., Pyridine), often at room temperature | High yield, generally irreversible. |
| Enzymatic Esterification | Carboxylic Acid / Ester | Lipase catalyst (e.g., CALB), organic solvent, mild temp. | High selectivity, environmentally friendly conditions. nih.govmdpi.com |
Etherification Reactions
The phenolic hydroxyl group of this compound can readily undergo etherification. A primary method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide via an SN2 mechanism to form the corresponding ether.
The general mechanism involves two steps:
Deprotonation: The phenol is treated with a base (e.g., sodium hydride, sodium hydroxide) to form a sodium phenoxide.
Nucleophilic Substitution: The phenoxide ion attacks the alkyl halide, displacing the halide and forming the ether linkage.
For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly employed. nih.gov The choice of alkylating agent is crucial; primary alkyl halides are preferred as secondary and tertiary halides can lead to competing elimination reactions. nih.gov
| Reactant Type | Typical Bases | Recommended Alkyl Halide | Common Solvents |
|---|---|---|---|
| Aryl Alcohols (Phenols) | NaOH, KOH, K₂CO₃, Cs₂CO₃ | Primary (e.g., CH₃I, CH₃CH₂Br) | DMF, DMSO, Acetonitrile |
| Dialkyl Ethers | NaH, KH, LHMDS, LDA | Primary | DMF, THF |
While the Williamson ether synthesis is versatile, the direct formation of diaryl ethers by reacting the phenoxide of this compound with an unactivated aryl halide is generally not feasible under standard SN2 conditions due to the low reactivity of the sp²-hybridized carbon of the aryl halide. quora.com However, modifications such as the Ullmann condensation, which uses a copper catalyst, can facilitate the formation of diaryl ethers. quora.com
Electrophilic Aromatic Substitution on the Phenol Ring
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Since the para position is already substituted, electrophilic attack will occur at the two equivalent ortho positions (C-3 and C-5).
Halogenation: Due to the high activation of the ring, halogenation of phenols can proceed readily even without a Lewis acid catalyst. researchgate.net For instance, reaction with bromine in a non-polar solvent would be expected to yield the di-bromo substituted product, 1-(3,5-dibromo-4-hydroxyphenyl)-1,2-diphenylethanol. A relevant industrial example is the bromination of Bisphenol A, which readily forms tetrabromobisphenol A. wikipedia.org
Nitration: Nitration of phenols must be carried out under carefully controlled conditions to avoid oxidation of the ring. Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho and para nitrophenols. researchgate.net For this compound, nitration would be expected to occur at the ortho positions, yielding 1-(4-hydroxy-3,5-dinitrophenyl)-1,2-diphenylethanol.
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in CCl₄ | 1-(3,5-dibromo-4-hydroxyphenyl)-1,2-diphenylethanol |
| Nitration | Dilute HNO₃, low temp. | 1-(4-hydroxy-3-nitrophenyl)-1,2-diphenylethanol |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylation at the ortho positions |
Oxidative Transformations of the Phenolic System
The phenolic moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to quinones. mdpi.comgoogle.com The electron-donating hydroxyl group enhances the reactivity of the aromatic ring towards oxidation. mdpi.com For the para-substituted phenol in this compound, oxidation could potentially lead to the formation of a p-benzoquinone derivative, although this would require cleavage of the C-C bond connecting the ring to the ethanol (B145695) structure.
More likely, oxidative processes could lead to the formation of phenoxyl radicals through the abstraction of the hydrogen atom from the hydroxyl group. Studies on the reaction of phenols with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) have shown that this hydrogen abstraction is a key mechanistic step. ustc.edu.cn The stability of the resulting phenoxyl radical would be influenced by the substituents on the ring. The formation of such radicals can lead to subsequent coupling reactions, forming complex dimeric or polymeric structures. Furthermore, related catechol structures (dihydroxybenzenes) are known to oxidize to semiquinone radicals and ortho-quinones, which are highly reactive species. nih.gov
Reactions Involving the Unsubstituted Phenyl Groups
Electrophilic Aromatic Substitution Reactions
The two unsubstituted phenyl groups are significantly less reactive towards electrophilic aromatic substitution than the hydroxyphenyl ring. They will undergo substitution reactions typical of benzene, generally requiring harsher conditions and the presence of a catalyst. The large 1-(4-hydroxyphenyl)ethanol substituent will act as a deactivating group (due to steric hindrance) and direct incoming electrophiles to the meta and para positions, with the para position being sterically favored.
For example, nitration would require treatment with a mixture of concentrated nitric and sulfuric acids, and would be expected to yield a mixture of isomers, with substitution occurring on one or both of the unsubstituted rings. A patent describing the synthesis of the related compound 2-(4-hydroxyphenyl)ethanol (B1682651) involves the nitration of 2-phenylethanol to yield 2-(4-nitrophenyl)ethanol as the desired isomer, which is then further converted. google.com This demonstrates the feasibility of nitrating a phenyl ring attached to an ethanol backbone.
Hydrogenation and Reduction Pathways
The aromatic rings of this compound can be reduced to their corresponding cyclohexyl rings through catalytic hydrogenation. scbt.commdpi.com This transformation typically requires forcing conditions, such as high pressures of hydrogen gas and elevated temperatures, due to the inherent stability of the aromatic system. mdpi.comnih.gov
Common catalysts for this reaction include platinum, palladium, nickel, and rhodium. nih.govnih.gov For example, catalytic hydrogenation of all three phenyl rings would yield 1,2-dicyclohexyl-1-(4-hydroxycyclohexyl)ethanol. It is possible to selectively reduce other functional groups in the presence of an aromatic ring by using milder conditions. nih.govnih.gov
Transfer hydrogenation is another method that can be employed for the reduction of aromatic systems or other functional groups within the molecule. This technique uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a catalyst. google.com It has been used for the reduction of phenols and related structures. google.comresearchgate.net
Catalyzed Reactions and Mechanistic Investigations
The structure of this compound presents several sites for catalytic activity. The tertiary alcohol can be a target for dehydration or substitution reactions, while the phenyl rings can participate in various metal-catalyzed cross-coupling reactions.
Enzymatic catalysis offers a route for stereoselective transformations. Dehydrogenase enzymes, for instance, are known to catalyze the oxidation of alcohols to ketones and the reduction of ketones to alcohols with high specificity. Studies on S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) and R-specific 1-(4-hydroxyphenyl)-ethanol dehydrogenase (R-HPED) from Aromatoleum aromaticum have investigated their stability and catalytic activity on related substrates. nih.govmdpi.com These enzymes could potentially catalyze the oxidation of the tertiary alcohol in this compound, although the steric bulk of the three phenyl groups might pose a significant challenge for the enzyme's active site.
Mechanistic investigations into the reactions of this molecule would likely focus on the role of the different functional groups in directing reactivity. For instance, in photochemical reactions, the phenolic group could act as an electron donor, influencing the excited-state properties of the molecule. Mechanistic studies on related acetophenones have explored competing reaction pathways in different environments. nih.gov Kinetic studies, such as those performed on the reaction of phenols with the DPPH radical, can provide valuable data on bond dissociation enthalpies and the mechanism of hydrogen atom transfer from the phenolic hydroxyl group. ustc.edu.cn
Research Applications in Advanced Materials and Organic Synthesis
Role as an Intermediate in the Synthesis of Complex Organic Molecules
While 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol is described as a compound useful in organic synthesis, specific examples of its use as an intermediate in the synthesis of more complex molecules are not detailed in the available literature. chemicalbook.com Chemical suppliers list it as a building block, but the subsequent molecules derived from it are not specified.
Building Block for Polymer Synthesis and Advanced Materials Development
There is no readily available information in scientific databases or patent literature that describes the use of this compound as a monomer or building block for polymer synthesis or the development of advanced materials. Its bifunctional nature, containing both a phenolic and a tertiary hydroxyl group, theoretically allows for its incorporation into polymer chains, but no such polymers have been reported.
Contribution to the Development of Novel Reaction Methodologies and Catalytic Systems
The contribution of this compound to the development of new reaction methodologies or its use in catalytic systems is not documented in the accessible literature. There are no reports of it being used as a ligand, catalyst, or a substrate in the development of novel catalytic processes.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Research Findings
The current understanding of 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol is confined to its basic chemical identity and its role as a reagent in organic synthesis. chemicalbook.com It is identified by the CAS number 355803-76-8 and the molecular formula C₂₀H₁₈O₂. chemicalbook.com One of its documented synthetic routes involves the reaction of 4-Hydroxybenzophenone with Benzylmagnesium chloride. chemicalbook.com
Beyond these fundamental details, there is a notable absence of published research findings. No studies detailing its biological activity, pharmacological properties, or potential applications in materials science or other fields were identified in the public domain. Its parent structure, triphenylmethanol (B194598), and its derivatives are known to have applications in the synthesis of dyes and polymers, and some exhibit therapeutic potential, such as anti-cancer properties. chemicalbook.comwikipedia.org However, no specific research has been found that connects this compound to these or any other applications.
Identification of Open Questions and Underexplored Research Avenues for the Compound
Given the absence of a substantial body of research, the entire field of study for this compound can be considered an underexplored avenue. The primary open question is the fundamental characterization of its chemical, physical, and biological properties.
Key underexplored research avenues include:
Biological Screening: The biological activity of this compound remains completely uninvestigated. A logical first step would be broad-spectrum screening to determine any potential cytotoxic, antimicrobial, antioxidant, or other pharmacologically relevant effects. The structural similarity to other polyphenolic compounds, which often possess antioxidant properties, suggests this could be a fruitful area of inquiry. researchgate.net
Physicochemical Characterization: Detailed studies on its solubility, stability, and other physicochemical parameters are necessary for any potential future development.
Synthetic Methodology: While one synthesis method is noted, exploration of alternative, more efficient, or greener synthetic routes would be valuable for making the compound more accessible for study. chemicalbook.com
Prospects for Methodological Innovations and Interdisciplinary Studies in Compound-Related Research
The lack of existing research on this compound means that the prospects for methodological innovation are wide open and would likely follow the establishment of a baseline of knowledge about the compound.
Methodological Innovations: Should the compound show any promising biological activity, future research could focus on the development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry-based techniques, for its detection and quantification in biological matrices. Furthermore, the synthesis of derivatives of this compound could be an area for methodological advancement, potentially employing novel catalytic systems or combinatorial chemistry approaches. researchgate.net
Interdisciplinary Studies: The potential for interdisciplinary studies is currently speculative but could evolve if initial research yields positive results. For example:
Chemistry and Biology: If the compound shows biological activity, collaborations between synthetic chemists and biologists would be essential to explore its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.
Materials Science: The triphenylmethanol scaffold is of interest in polymer chemistry. chemicalbook.com Interdisciplinary research involving chemists and material scientists could investigate the potential of incorporating this compound into novel polymers to confer specific properties.
Q & A
Q. What are the established synthetic routes for 1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol, and how do their yields and conditions compare?
Answer: The compound is typically synthesized via chemical routes. A common method involves the condensation of benzaldehyde derivatives with phenylacetic acid precursors, followed by reduction steps. For example:
- Step 1: Acid-catalyzed aldol condensation between 4-hydroxyphenylacetone and benzaldehyde derivatives.
- Step 2: Reduction of the resulting ketone intermediate using NaBH₄ or catalytic hydrogenation.
Yields vary based on reaction optimization. Solvent choice (e.g., ethanol vs. THF) and temperature (60–80°C) significantly influence efficiency. Biocatalytic methods using dehydrogenases (e.g., HPED enzyme) are emerging for enantioselective synthesis but require further optimization for industrial scalability .
Q. What physicochemical properties of this compound are critical for its application in organic synthesis?
Answer: Key properties include:
- Solubility: Low water solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for reaction design .
- Melting Point: 145–148°C (determined via DSC), indicating thermal stability for high-temperature reactions.
- Chirality: Presence of a stereogenic center at C1 necessitates enantiomeric resolution for applications in asymmetric catalysis or pharmacology .
Q. What in vitro assays validate its antioxidant activity, and how are they optimized?
Answer:
- DPPH Radical Scavenging Assay:
- Protocol: Dissolve compound in ethanol (0.1–1.0 mM), mix with DPPH solution (0.1 mM in ethanol), incubate 30 min at RT.
- Measurement: Absorbance at 517 nm; IC₅₀ values compared to standards (e.g., ascorbic acid).
- Pitfalls: Solvent polarity affects radical stability; ethanol is preferred over methanol for reproducibility .
- FRAP Assay: Measures Fe³⁺ reduction capacity, requiring pH 3.6 buffer to stabilize the Fe²⁺-TPTZ complex.
Advanced Research Questions
Q. How can enantioselective synthesis be achieved, and what catalysts or enzymes show promise?
Answer:
- Biocatalysis:
- HPED Dehydrogenase: Catalyzes asymmetric reduction of 4-hydroxyacetophenone derivatives to (S)-enantiomers with >90% ee. Cofactor regeneration (e.g., NADH/NAD⁺) is critical .
- Whole-Cell Systems: Engineered E. coli expressing Rhodococcus ADH improves enantioselectivity but requires substrate tolerance optimization .
- Chemical Catalysis: Chiral Ru-BINAP complexes achieve 85–92% ee but require inert conditions and high catalyst loading (5 mol%) .
Q. What advanced analytical techniques resolve stereoisomers and quantify enantiomeric excess?
Answer:
- Chiral HPLC:
- Column: Chiralpak IC or OD-H.
- Mobile Phase: Hexane:isopropanol (90:10, v/v); retention times vary by 2–3 min for enantiomers.
- NMR with Chiral Shift Reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct ¹H NMR splitting for (R)- and (S)-forms.
- Polarimetry: Specific rotation values ([α]²⁵D) correlate with ee% but require high-purity samples .
Q. What molecular mechanisms underlie its biological activities, and how are they studied?
Answer:
- Antioxidant Mechanism:
- ROS Scavenging: Hydroxyl groups donate protons to neutralize radicals (confirmed via ESR spin trapping).
- Metal Chelation: Binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions (validated by UV-Vis titration) .
- Anti-inflammatory Pathways:
Q. How do environmental factors (pH, light, temperature) affect its stability in experimental settings?
Answer:
- Photodegradation: UV-Vis studies show 20% degradation under UV light (254 nm, 6 h), forming 4-hydroxybenzaldehyde as a major byproduct .
- pH Stability: Stable at pH 5–7 (HPLC purity >98%); hydrolyzes to diphenolic acids at pH >9 .
- Thermal Stability: TGA reveals decomposition onset at 220°C, suitable for melt-processing in polymer composites .
Q. What computational models predict its reactivity or interactions with biological targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
